molecular formula C16H23NO2 B6638089 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide

Cat. No. B6638089
M. Wt: 261.36 g/mol
InChI Key: PMPFLDQZBNYYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide, also known as HPP-4382, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPP-4382 is a small molecule inhibitor that targets the oncogenic transcription factor, STAT3, which is known to play a critical role in cancer progression and metastasis.

Mechanism of Action

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is a small molecule inhibitor that targets the SH2 domain of STAT3, which is critical for its activation and dimerization. By binding to the SH2 domain, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide prevents STAT3 from binding to its target genes and inducing their expression. This leads to the inhibition of STAT3 phosphorylation and downstream signaling, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to selectively inhibit STAT3 phosphorylation and induce apoptosis in cancer cells, while sparing normal cells. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the inhibition of STAT3 signaling, which plays a critical role in cancer progression and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in lab experiments is its selectivity for STAT3 inhibition, which allows for the specific targeting of cancer cells without affecting normal cells. In addition, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to have low toxicity in animal models, making it a safe candidate for further studies. However, one of the limitations of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel formulations to improve its solubility and bioavailability in vivo. In addition, further studies are needed to investigate the potential applications of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in other fields, such as neuroprotection and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in humans, and to determine its potential as a cancer therapy.
In conclusion, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is a promising small molecule inhibitor that selectively targets STAT3 phosphorylation and induces apoptosis in cancer cells. Its potential applications in cancer therapy, neuroprotection, and inflammation make it an attractive candidate for further studies. However, more research is needed to optimize its synthesis method, improve its solubility and bioavailability, and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide involves the reaction of 2,3-dimethylpentanoyl chloride with 2-amino-3-hydroxyindene in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide in its pure form. This synthesis method has been reported in a scientific paper by Li et al. (2017), and has been used by various researchers to obtain N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide for their studies.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been extensively studied for its potential applications in cancer treatment. STAT3 is a transcription factor that plays a crucial role in the survival, proliferation, and metastasis of cancer cells. Inhibition of STAT3 has been shown to induce apoptosis and inhibit tumor growth in various cancer types, including breast, lung, and prostate cancer. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to selectively inhibit STAT3 phosphorylation and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer treatment, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has also been studied for its potential applications in other fields, such as neuroprotection and inflammation. STAT3 has been shown to play a role in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Inhibition of STAT3 has been shown to have neuroprotective effects and improve cognitive function in animal models. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has been shown to inhibit STAT3 phosphorylation and improve cognitive function in a mouse model of Alzheimer's disease (Li et al., 2019).

properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-10(2)11(3)16(19)17-15-13-8-6-5-7-12(13)9-14(15)18/h5-8,10-11,14-15,18H,4,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFLDQZBNYYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.